molecular formula C27H34O5 B163093 Licorisoflavan A CAS No. 129314-37-0

Licorisoflavan A

Cat. No.: B163093
CAS No.: 129314-37-0
M. Wt: 438.6 g/mol
InChI Key: GDAAEAXMNLVRCZ-SFHVURJKSA-N
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Description

5-O-Methyllicoricidin, also known as Licorisoflavan A, is a member of the class of hydroxyisoflavans . It is the 7-O-methyl derivative of licoricidin . This compound is isolated from Glycyrrhiza uralensis and exhibits antibacterial activity .


Molecular Structure Analysis

The molecular formula of 5-O-Methyllicoricidin is C27H34O5 . It has a molecular weight of 438.56 . The structure includes a benzopyran ring and two prenyl groups .


Physical and Chemical Properties Analysis

The boiling point of 5-O-Methyllicoricidin is predicted to be 589.2±50.0 °C . Its density is predicted to be 1.130±0.06 g/cm3 . The pKa value is predicted to be 10.15±0.45 .

Scientific Research Applications

Antioxidant and Chelating Agent Properties

5-O-Methyllicoricidin has been studied for its potential antioxidant properties. In a study, dihydropyridine derivatives were synthesized and evaluated for their antioxidant activity, metal chelating activity, cytotoxicity, and in silico ADMET properties. The results suggested that these derivatives, which may include compounds like 5-O-Methyllicoricidin, act as potent antioxidants and chelating agents. This makes them potentially useful in treating diseases associated with metals induced oxidative stress (Sudhana & Adi, 2019).

Epigenetic Modifications and DNA Methylation

Research on DNA methylation, an important epigenetic modification, has shown the role of various compounds, possibly including 5-O-Methyllicoricidin, in this process. Studies have focused on the oxidation of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA, which is a crucial step in epigenetic regulation (Ma et al., 2016), (Tahiliani et al., 2009). These studies highlight the potential of 5-O-Methyllicoricidin in understanding and manipulating DNA methylation for therapeutic purposes.

Cancer Research

In the context of cancer research, DNA methyltransferase inhibitors, which might include 5-O-Methyllicoricidin derivatives, have shown promise. They inhibit hypermethylation and restore suppressor gene expression, exhibiting antitumor effects in various laboratory models. This suggests a potential role for 5-O-Methyllicoricidin in cancer treatment (Goffin & Eisenhauer, 2002).

Implications in Developmental Biology

Studies have also explored the role of DNA methylation and its modifications in developmental biology. Research on paternal and maternal methylomes in mammals indicates a complex interplay of these modifications, possibly influenced by compounds like 5-O-Methyllicoricidin, in embryonic development (Wang et al., 2014).

Safety and Hazards

Based on the available data, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5-O-Methyllicoricidin . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Licorisoflavan A, also known as 5-O-Methyllicoricidin, is a bioactive compound isolated from Glycyrrhizae Radix . This compound has been reported for its neuroprotective effects and has been the subject of various studies due to its potential therapeutic properties.

Target of Action

The primary targets of this compound are the Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine kinase B (TrkB) pathway, and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors . These targets play a crucial role in neuroprotection and are involved in the regulation of various neural mechanisms .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It effectively attenuates the expressions of BDNF, TrkB, and the phosphorylations of cAMP response element binding protein (CREB), extracellular signal-regulated kinase (ERK)-1/2, eukaryotic elongation factor 2 (eEF2), mammalian target of rapamycin (mTOR), initiation factor 4E-binding protein 1 (4E-BP-1), and p70 ribosomal protein S6 kinase (p70S6K) in the hippocampus .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the BDNF-TrkB pathway and AMPA receptors . These pathways are crucial for neural mechanisms and are associated with neuroprotection .

Result of Action

The molecular and cellular effects of this compound’s action include the restoration of Chronic Mild Stress (CMS)-induced changes in various tests . It also reverses the decreases in synaptic proteins post-synaptic density protein 95 (PSD-95) and AMPA receptor subunit glutamate receptor 1 (GluR1) caused by CMS .

Action Environment

It’s worth noting that the compound’s effects were observed in the context of chronic mild stress in mice

Biochemical Analysis

Properties

IUPAC Name

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAAEAXMNLVRCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156136
Record name 5-O-Methyllicoricidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129314-37-0
Record name Licorisoflavan A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129314-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methyllicoricidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methyllicoricidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICORISOFLAVAN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has the structure of 5-O-Methyllicoricidin been fully elucidated?

A2: Yes, the structure of 5-O-Methyllicoricidin has been determined through spectroscopic analysis and confirmed by total synthesis. [, , ] While the specific spectroscopic data is not provided in the abstracts, the studies confirm the compound's identity and provide a basis for further research on its properties and biological activity.

Q2: Are there any studies exploring the potential applications of 5-O-Methyllicoricidin beyond its interaction with benzodiazepine binding sites?

A3: Currently, the available research primarily focuses on 5-O-Methyllicoricidin's isolation, identification, and its stimulatory effect on benzodiazepine binding. [, , ] Further studies are needed to explore its other potential pharmacological activities, such as anxiolytic effects, and to investigate its safety and efficacy in preclinical models.

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